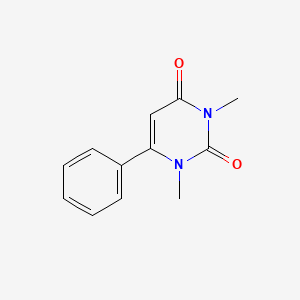
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione can be synthesized by condensing ethyl benzoyl acetate and 1,3-dimethyl urea under green chemistry conditions. This method yields the compound in approximately 80% . The reaction typically involves microwave-assisted synthesis in dry media, which enhances the efficiency and reduces the environmental impact.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can further optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学的研究の応用
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and DNA interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1,3-Dimethyl-6-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA, affecting its replication and transcription processes .
類似化合物との比較
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound has a similar structure but with additional fused rings.
Diaryl pyrido[2,3-d]pyrimidine derivatives: These compounds are structurally related and have shown significant anticancer activity.
Uniqueness
1,3-Dimethyl-6-phenylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.
特性
CAS番号 |
42542-99-4 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
1,3-dimethyl-6-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13-10(9-6-4-3-5-7-9)8-11(15)14(2)12(13)16/h3-8H,1-2H3 |
InChIキー |
GIWLFNGHMRHLIJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=O)N(C1=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















